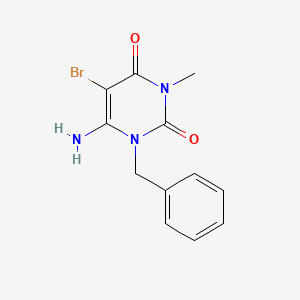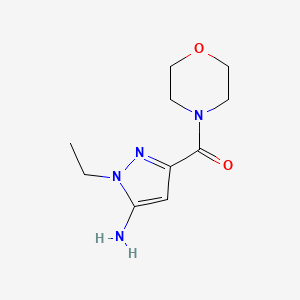
(S)-4-Amino-3-(4-fluorophenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-4-Amino-3-(4-fluorophenyl)butanoic acid”, also known as “(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride”, is a chemical compound with the molecular formula C10H13ClFNO2 . It is also referred to as 4-Fluorophenibut, a GABA B receptor agonist .
Molecular Structure Analysis
The InChI code for “(S)-4-Amino-3-(4-fluorophenyl)butanoic acid” is1S/C10H12FNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
“(S)-4-Amino-3-(4-fluorophenyl)butanoic acid” is a solid at room temperature. It should be stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediate Synthesis : A study by Fan (1990) discusses 4,4-Bis(4-fluorophenyl) butanoic acid, an important pharmaceutical intermediate. The research focuses on improving the synthesis process by removing undesired isomers through sulfonation.
Anticonvulsant Applications : Kaplan et al. (1980) explored Schiff bases of gamma-aminobutyric acid, including compounds related to (S)-4-Amino-3-(4-fluorophenyl)butanoic acid. These compounds demonstrated anticonvulsant properties and were found to mimic gamma-aminobutyric acid in certain biological activities (Kaplan et al., 1980).
Structural and Vibrational Analysis : Pallavi and Tonannavar (2020) conducted a detailed study on the vibrational and electronic structure of 3-Amino-3-(4-fluorophenyl)propionic acid, a closely related compound. Their research employed DFT computed zwitterionic structures, aiding in understanding the compound's molecular properties (Pallavi & Tonannavar, 2020).
Glucose Sensing Materials : Das et al. (2003) synthesized Amino-3-fluorophenyl boronic acid, which is structurally related to (S)-4-Amino-3-(4-fluorophenyl)butanoic acid. This compound was used to construct glucose sensing materials, demonstrating its potential in biomedical applications (Das et al., 2003).
Synthesis of New Biologically Active Molecules : Holla et al. (2003) investigated fluorine-containing compounds, including 4-amino-3-(phenoxy)phenyl butanoic acid, for their potential as antibacterial agents. This research highlights the significance of fluorinated compounds in developing new therapeutic agents (Holla et al., 2003).
Radiochemical Studies for PET Imaging : Naik et al. (2018) synthesized new GABAB agonists, including derivatives of (S)-4-Amino-3-(4-fluorophenyl)butanoic acid, for potential use as PET radiotracers. These compounds were evaluated for their binding affinity and brain uptake in mice, indicating their applicability in neuroimaging studies (Naik et al., 2018).
Synthesis of Fluorescent Amino Acids : Maity et al. (2015) reported the synthesis of fluorescent amino acids, including derivatives of (S)-4-Amino-3-(4-fluorophenyl)butanoic acid. These compounds were evaluated for their fluorescence properties, demonstrating their utility in biochemical studies (Maity et al., 2015).
Wirkmechanismus
Safety and Hazards
“(S)-4-Amino-3-(4-fluorophenyl)butanoic acid” is labeled with the GHS07 pictogram. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust or mist, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
(3S)-4-amino-3-(4-fluorophenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHXHLDNSXLAPX-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CC(=O)O)CN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Amino-3-(4-fluorophenyl)butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-cyclohex-1-en-1-ylethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2440323.png)
![1,7-dimethyl-3-(2-methylallyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2440325.png)
![5-tert-butyl-3-phenyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2440326.png)

![1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate](/img/structure/B2440329.png)



![1-Methyl-3-[(1R,2S)-2-methylcyclohexyl]urea](/img/structure/B2440336.png)
![2-chloro-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2440337.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2440339.png)
